molecular formula C9H10N2O2S B13707679 Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate

Cat. No.: B13707679
M. Wt: 210.26 g/mol
InChI Key: DKFXZAGHRHEOFJ-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thieno ring fused with a pyrazole ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate typically involves the Gewald reaction, which is a well-known method for the synthesis of thienopyrazoles. The key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is treated with sulfur and an active nitrile compound such as ethyl cyanoacetate in ethanol in the presence of a basic catalyst like piperidine . This reaction yields Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate can be compared with other thienopyrazole derivatives, such as:

Biological Activity

Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is a compound of significant interest due to its unique fused ring structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC₆H₆N₂S
Molecular Weight138.19 g/mol
IUPAC Name5-methyl-1H-thieno[3,2-c]pyrazole
InChIInChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8)
Canonical SMILESCC1=CC2=C(S1)C=NN2

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains by interfering with cell wall synthesis. This mechanism is similar to that of traditional antibiotics, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects. In preclinical models, it has been evaluated for its ability to reduce inflammation induced by carrageenan in rodents. Results indicated a comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Modulation : It can modulate receptors that play a role in pain and inflammation responses.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-c]pyrazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria. This compound was among the compounds tested and showed promising results .
  • Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to the control group. The observed reduction in inflammation was attributed to its ability to inhibit pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives regarding their biological activities:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
5-Amino-3-methyl-1-phenyl-pyrazoleModerateHigh
Pyrazolo[1,5-a]pyrimidinesLowHigh

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

ethyl 5-methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)14-6-4-10-11-8(6)7/h4H,3H2,1-2H3,(H,10,11)

InChI Key

DKFXZAGHRHEOFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1NN=C2)C

Origin of Product

United States

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